Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Drug-likeness Optimization

This 4-fluoro-2-oxo-benzimidazolone acetic acid is the only commercially available building block combining 4-fluoro substitution with the 2-oxo group, delivering XLogP 0.4 and HBD=2—critical for polar kinase hinge-region interactions. Unlike positional isomers (5-F/7-F) or the non-oxo analog (XLogP 1.2, HBD=1), this compound uniquely matches the SAR-optimized scaffold in potent CGRP receptor antagonists (Ki 32 nM; US Patent 7,470,680). Ideal for amide coupling diversification in medicinal chemistry campaigns.

Molecular Formula C9H7FN2O3
Molecular Weight 210.164
CAS No. 1556405-83-4
Cat. No. B2396151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
CAS1556405-83-4
Molecular FormulaC9H7FN2O3
Molecular Weight210.164
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC(=O)N2CC(=O)O
InChIInChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)11-9(15)12(6)4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
InChIKeyUEUGYGIGQLKKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid (CAS 1556405-83-4): Fluorinated Benzimidazolone Acetic Acid Building Block


2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid (CAS 1556405-83-4) is a synthetic, fluorinated benzimidazolone derivative bearing a carboxylic acid side chain at the N1 position . With molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol, this compound is classified as a heterocyclic building block used primarily in medicinal chemistry for the construction of more complex pharmacologically active molecules . The compound is commercially supplied by multiple vendors including Fluorochem (cat. F476057), ChemDiv (cat. BB35-3692), Leyan (cat. 1815135), and Kishida Chemical, typically at ≥98% purity .

Why 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid Cannot Be Freely Substituted by In-Class Analogs


The 2-oxo-2,3-dihydrobenzo[d]imidazole (benzimidazolone) scaffold with a 4-fluoro substituent presents a unique combination of electronic, steric, and hydrogen-bonding features that distinguish it from positional isomers and non-oxo analogs. Replacement with the 5-fluoro or 7-fluoro positional isomer (CAS 1083245-77-5 or 1514726-22-7) alters the electrostatic surface potential and steric accessibility at the critical 4-position, which has been shown in medicinal chemistry campaigns to directly impact target binding potency in receptor antagonist series . Substitution with the non-oxo analog 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1785241-60-2) eliminates the 2-oxo carbonyl, reducing the hydrogen-bond donor count from 2 to 1, decreasing topological polar surface area, and shifting XLogP from 0.4 to 1.2 — a three-fold change in predicted lipophilicity that fundamentally alters solubility, permeability, and off-target binding profiles . The 4-fluoro-2-oxo motif specifically appears as the optimized substituent in a series of potent spirohydantoin-based CGRP receptor antagonists, where SAR studies demonstrated that modification of the benzimidazolone substituents critically modulated both in vitro potency and in vivo pharmacodynamic efficacy .

Quantitative Differentiation Evidence for 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid (CAS 1556405-83-4)


Physicochemical Impact of the 2-Oxo Group: Lipophilicity and H-Bond Donor Divergence from the Non-Oxo Analog

Compared to its direct non-oxo analog 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1785241-60-2), the target compound's 2-oxo group reduces computed lipophilicity by two-thirds and adds one hydrogen-bond donor. These changes are critical for balancing potency against permeability and solubility in lead optimization programs . The topological polar surface area (TPSA) for the target compound is 73.2 Ų versus 55.1 Ų for the non-oxo analog, a 33% increase that significantly impacts blood-brain barrier penetration predictions .

Medicinal Chemistry Physicochemical Profiling Drug-likeness Optimization

Positional Fluorine Isomerism: 4-Fluoro vs. 5-Fluoro vs. 7-Fluoro Substitution in the Benzimidazolone Scaffold

The 4-, 5-, and 7-fluoro positional isomers of 2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl acetic acid share identical molecular formula (C9H7FN2O3), molecular weight (210.16 g/mol), and computed global properties (XLogP3-AA = 0.4 for all three) . However, the position of fluorine on the aromatic ring creates distinct electrostatic surface potentials and steric environments that cannot be replicated by swapping isomers. In the context of CGRP receptor antagonist optimization, SAR studies on the benzimidazolone substituents demonstrated that the specific position of fluorine directly affects binding pocket complementarity, with the 4-fluoro substitution providing the optimal balance of potency and minimal functional shift in serum-shifted cAMP assays . The three isomers are commercially available as distinct catalog items (Fluorochem: F476057, F476106, F476053) at equivalent pricing (€1,334/1g), underscoring that they are not commercially interchangeable .

Structure-Activity Relationships Receptor Antagonist Design Isomeric Differentiation

Proven Utility as Key Intermediate in Potent CGRP Receptor Antagonist Series

The 4-fluoro-2-oxo-benzimidazolone acetic acid motif is a key substructure in CHEMBL470321 (PubChem CID 44562936), a spirohydantoin-based CGRP receptor antagonist that displays Ki = 32 nM in radioligand displacement and IC50 = 76 nM in a functional cAMP assay using human cloned CGRP receptor expressed in HEK293 cells . This compound was part of an optimization campaign where modification of the benzimidazolone substituents, including the specific 4-fluoro placement, was critical for achieving compounds with minimal shift between buffer and 50% human serum functional assays — a property directly correlated with in vivo efficacy in rhesus CGRP-mediated vasodilation pharmacodynamic models . The target compound serves as the direct carboxylic acid precursor for amide coupling to elaborate the full antagonist structure.

CGRP Antagonists Migraine Therapeutics Spirohydantoin Scaffold GPCR Drug Discovery

Commercial Specification and Procurement Comparability Across Global Vendors

The target compound is stocked by multiple global vendors with publicly listed specifications enabling procurement-based comparison. Fluorochem (UK) offers it as catalog F476057 at 1g scale (£1,084), while Kishida Chemical (Japan) lists it at ¥17,500/100mg and ¥27,500/250mg . Leyan (China) supplies it as catalog 1815135 at 98% purity . ChemDiv provides it as BB35-3692 with MFCD24499513 identifier . Critically, the compound shares identical pricing with its 5-fluoro and 7-fluoro positional isomers at CymitQuimica (€1,334/1g for all three), confirming that market pricing does not reflect differentiation — scientific specification is the sole basis for isomer selection . The CAS number 1556405-83-4 is unique to the 4-fluoro isomer, and procurement using CAS is the primary safeguard against isomeric mis-shipment.

Chemical Procurement Building Block Specification Vendor Comparison

Primary Application Scenarios for 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid (CAS 1556405-83-4)


Synthesis of Spirohydantoin-Based CGRP Receptor Antagonist Libraries for Migraine Drug Discovery

The target compound is the validated carboxylic acid precursor for constructing spirohydantoin-linked CGRP receptor antagonists, as demonstrated by the series published by Theberge et al. (2008) and protected under U.S. Patent 7,470,680 . Amide coupling of this building block with spirohydantoin amine intermediates yields potent antagonists (Ki as low as 32 nM) with in vivo pharmacodynamic activity confirmed in rhesus models. Researchers can directly leverage the established SAR around the 4-fluoro substituent, where it was shown to contribute to a favorable balance of potency and minimal serum shift compared to alternative benzimidazolone modifications.

Construction of Focused Benzimidazolone-Based Kinase Inhibitor Screening Libraries

The benzimidazolone acetic acid scaffold with 4-fluoro substitution offers a privileged fragment for kinase inhibitor design. The carboxylic acid handle enables rapid diversification via amide coupling or esterification, while the 2-oxo group provides a hydrogen-bond donor/acceptor pair suitable for hinge-region interactions with kinase active sites . Compared to the non-oxo analog (XLogP 1.2), the more polar target compound (XLogP 0.4) is better suited for optimizing ligand efficiency and solubility in fragment-based or HTS campaigns where highly lipophilic starting points are undesirable .

Physicochemical Property-Driven Lead Optimization Requiring Low Lipophilicity with Retained H-Bonding Capacity

When a medicinal chemistry program requires a fluorinated benzimidazole acetic acid building block with minimized lipophilicity (XLogP 0.4) and maximized hydrogen-bond donor count (HBD = 2), the target compound is the only commercially available option combining 4-fluoro substitution with the 2-oxo group . The 5-fluoro and 7-fluoro positional isomers share identical computed global properties but differ in vectorial presentation, while the non-oxo 4-fluoro analog lacks one H-bond donor and is approximately 6-fold more lipophilic by predicted partitioning. This makes the target compound the specific choice for targets with polar binding pockets intolerant of high logP fragments.

Reference Standard for Isomeric Purity Validation in Fluorinated Benzimidazolone Synthesis

Given that all three fluorinated positional isomers (4-F, 5-F, 7-F) are commercially available with defined CAS numbers and comparable physical properties, the target compound (CAS 1556405-83-4) can serve as an authentic reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) to distinguish between isomers in synthetic products . This is critical when scaling up synthetic routes where isomeric contamination could compromise biological assay reproducibility.

Quote Request

Request a Quote for 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.